molecular formula C19H21NO2 B13103457 Butyl 2-((diphenylmethylene)amino)acetate

Butyl 2-((diphenylmethylene)amino)acetate

Cat. No.: B13103457
M. Wt: 295.4 g/mol
InChI Key: ABUFVGLTCUJIHD-UHFFFAOYSA-N
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Description

Butyl 2-((diphenylmethylene)amino)acetate is a useful research compound. Its molecular formula is C19H21NO2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

butyl 2-(benzhydrylideneamino)acetate

InChI

InChI=1S/C19H21NO2/c1-2-3-14-22-18(21)15-20-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3

InChI Key

ABUFVGLTCUJIHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Conventional Synthetic Routes and Optimization Strategies

The primary and most conventional method for synthesizing Butyl 2-((diphenylmethylene)amino)acetate involves the alkylation of a glycine (B1666218) equivalent with a diphenylmethylene-containing electrophile or the reaction of a glycine ester with a diphenylmethylene-containing amine. A common approach is the reaction between benzophenone (B1666685) imine and a tert-butyl haloacetate.

One documented procedure involves the reaction of benzophenone imine with tert-butyl bromoacetate. chemicalbook.com In this synthesis, the reactants are heated in acetonitrile, and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), is added to facilitate the reaction. chemicalbook.com The mixture is typically refluxed for several hours to ensure the completion of the reaction. chemicalbook.com

Optimization of this conventional route often involves screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. Solvents such as dioxane and dichloromethane (B109758) are also viable alternatives to acetonitrile. evitachem.com The choice of base is critical to avoid side reactions, with hindered bases like DIPEA being preferred.

Another key synthetic pathway is the asymmetric Mannich reaction, which can be employed for the enantioselective synthesis of related compounds, indicating its potential applicability for producing chiral derivatives of this compound. evitachem.com This method involves the nucleophilic addition of a glycine enolate equivalent to an imine, often catalyzed by a chiral catalyst to control the stereochemistry. evitachem.com

Purification of the crude product is typically achieved through column chromatography using a solvent system such as petroleum ether and ethyl acetate. evitachem.com

Parameter Condition 1 Condition 2 Reference
Starting Materials Benzophenone imine, tert-Butyl bromoacetateGlycine derivatives, Diphenylmethanamine chemicalbook.com, evitachem.com
Solvent AcetonitrileDioxane or Dichloromethane chemicalbook.com, evitachem.com
Base N,N-diisopropylethylamine (DIPEA)Not specified chemicalbook.com
Temperature 70 °C (Reflux)Controlled conditions chemicalbook.com, evitachem.com
Reaction Time 16 hoursNot specified chemicalbook.com
Purification Not specified in detailColumn chromatography evitachem.com

Scalable Preparation Approaches for Research Applications

For research applications that require larger quantities of Butyl 2-((diphenylmethylene)amino)acetate, scalable synthetic methods are essential. These approaches prioritize efficiency, cost-effectiveness, and operational simplicity without compromising product quality.

Phase-transfer catalysis (PTC) represents a robust and scalable method for the synthesis of derivatives of N-(diphenylmethylene)glycine tert-butyl ester. This technique is particularly advantageous for industrial-scale production due to its mild reaction conditions, high yields, and the use of inexpensive and environmentally benign reagents. The use of cinchona alkaloid-derived PTC catalysts has been shown to be effective in achieving high enantiomeric excess in benzylation reactions of the parent compound.

A general industrial-scale synthesis workflow may involve sequential alkylation, reduction, and cyclization steps. The initial alkylation of glycine (B1666218) tert-butyl ester with a diphenylmethylene-containing compound is a key step. Purification at a larger scale can be accomplished through recrystallization from solvent mixtures like ethanol/water, which is often more practical and economical than column chromatography for multi-gram to kilogram quantities. Quality control is typically maintained using techniques such as HPLC and chiral chromatography to ensure high purity of the final product.

The development of one-pot synthetic procedures, where multiple reaction steps are carried out in the same reaction vessel, can also significantly enhance the scalability of the synthesis by reducing the number of workup and purification steps, thereby saving time and resources.

Approach Key Features Advantages for Scalability
Phase-Transfer Catalysis Utilizes a catalyst to facilitate the reaction between reactants in a biphasic system.Mild reaction conditions, high yields, use of inexpensive reagents, potential for continuous processing.
Recrystallization Purification method based on solubility differences in a solvent system.More economical and less labor-intensive than chromatography for large quantities.
One-Pot Synthesis Multiple reaction steps are performed sequentially in the same reactor.Reduces workup and purification steps, minimizes solvent waste, improves overall efficiency.

Reactivity Profiles and Transformative Chemistry of Butyl 2 Diphenylmethylene Amino Acetate

α-Alkylation Reactions

The α-alkylation of butyl 2-((diphenylmethylene)amino)acetate is a cornerstone of its synthetic utility, providing a direct route to non-proteinogenic α-amino acids. The reaction involves the deprotonation at the α-carbon to form a nucleophilic enolate, followed by its reaction with an electrophile.

Asymmetric Alkylation with Various Electrophiles

The development of asymmetric alkylation methods for this substrate has been a significant focus of research, enabling the synthesis of enantiomerically enriched α-amino acids. This is typically achieved by using a chiral catalyst that can effectively control the facial selectivity of the enolate's attack on the electrophile. A range of electrophiles, including benzylic and allylic halides, have been successfully employed in these reactions.

Research has demonstrated that chiral phase-transfer catalysts can facilitate this transformation with high enantioselectivity. researchgate.net The choice of catalyst, solvent, and base is crucial for achieving optimal results. For instance, cinchona alkaloid-derived catalysts have been shown to be highly effective. researchgate.net The reaction typically proceeds with high chemical yields and excellent enantiomeric excess (ee), as detailed in the table below.

ElectrophileYield (%)Enantiomeric Excess (% ee)
Benzyl (B1604629) bromide9990 (R)
4-Methoxybenzyl bromide9895 (R)
4-Trifluoromethylbenzyl bromide9996 (R)
2-Naphthylmethyl bromide9891 (R)
Allyl bromide9589 (R)
Table 1. Asymmetric α-Alkylation with Various Electrophiles.

Phase-Transfer Catalysis (PTC) in α-Alkylation

Phase-transfer catalysis (PTC) is a powerful and widely used technique for the α-alkylation of this compound. acs.org This methodology is particularly advantageous as it allows reactions between water-soluble bases (like aqueous potassium hydroxide) and organic-soluble substrates to occur efficiently in a biphasic system. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) anion into the organic phase to act as the base.

In the context of asymmetric synthesis, chiral phase-transfer catalysts are employed. These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the glycine (B1666218) enolate in the organic phase. researchgate.net This chiral environment dictates the direction from which the electrophile approaches the enolate, thereby inducing high enantioselectivity in the final product. researchgate.net Studies have shown that catalyst structure, reaction temperature, and the choice of base can significantly influence the stereochemical outcome, with enantioselectivities reaching up to 96% ee under optimized conditions. organic-chemistry.org The combination of palladium catalysis with chiral phase-transfer conditions has also been explored for asymmetric allylic alkylations. researchgate.net

Michael Addition Reactions

Beyond simple alkylation, the enolate derived from this compound can also participate in Michael addition (or conjugate addition) reactions. This transformation is a key method for forming carbon-carbon bonds and constructing more complex amino acid derivatives with functionality at the β-position.

Conjugate Additions to α,β-Unsaturated Systems

In a Michael addition, the nucleophilic glycine enolate adds to the β-carbon of an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile. nih.gov This 1,4-addition reaction leads to the formation of a new carbon-carbon bond and generates a functionalized amino acid precursor with two adjacent chiral centers. rsc.org

The reaction has been successfully applied to various Michael acceptors, including β-aryl substituted enones. rsc.org The efficiency of these conjugate additions can be significantly enhanced through the use of catalytic systems, often employing phase-transfer conditions to facilitate the reaction. rsc.org This approach provides access to a diverse range of α-amino acid derivatives that are valuable intermediates in medicinal chemistry.

Stereocontrol in Michael Additions

Achieving high levels of stereocontrol is a critical challenge in Michael addition reactions, as up to two new stereocenters can be formed simultaneously. The stereochemical outcome is influenced by the geometries of both the glycine enolate and the α,β-unsaturated acceptor, as well as the reaction conditions.

One effective strategy involves using chiral auxiliaries on the Michael acceptor. nih.gov The inherent chirality of the system directs the incoming nucleophile to one face of the molecule, a concept known as substrate-controlled stereoselectivity. For example, reactions between a chiral Ni(II) complex of a glycine Schiff base and chiral N-enoyl-oxazolidinones have demonstrated exceptional levels of stereocontrol. nih.gov This "matched/mismatched" interaction, where the inherent stereochemical preferences of the nucleophile and electrophile either align or oppose, can lead to nearly perfect diastereoselectivity. In "matched" pairings, both reactants favor the formation of the same diastereomer, resulting in exceptionally high stereochemical yields, whereas "mismatched" pairings lead to lower yields or selectivity. nih.gov Furthermore, the use of newly designed dinuclear N-spiro-ammonium salts as phase-transfer catalysts has been shown to afford high diastereoselectivity (up to 99:1 dr) and enantioselectivity in these conjugate additions. rsc.org

Mannich-type Reactions

The Mannich reaction is a three-component condensation that provides a powerful method for synthesizing β-amino carbonyl compounds. In the context of this compound, its enolate can act as the nucleophilic component in a Mannich-type reaction, adding to an imine electrophile. This reaction is particularly valuable for the synthesis of α,β-diamino acid derivatives. nih.gov

Recent advancements have shown that chiral cyclopropenimines are highly effective Brønsted base catalysts for enantioselective Mannich reactions between glycinate (B8599266) Schiff bases and N-Boc-aldimines. nih.gov This catalytic system demonstrates significantly greater reactivity compared to previously used catalysts, such as bifunctional thioureas. The reaction proceeds efficiently even with the sterically demanding tert-butyl ester substrate. nih.gov

Imine ElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (% ee)
N-Boc-benzaldimine9799:194
N-Boc-(4-bromobenzaldimine)9899:192
N-Boc-(2-naphthaldehyde imine)9699:196
N-Boc-(cyclohexanecarboxaldehyde imine)9499:193
Table 2. Asymmetric Mannich-type Reactions.nih.gov

The reaction is notable for its high yields and exceptional levels of both diastereocontrol and enantiocontrol. Using just 1 mol% of the catalyst, a preparative scale reaction can deliver a large quantity of the desired diamino product, highlighting the efficiency and practical utility of this method. nih.gov

Catalytic Asymmetric Mannich Reactions

This compound, as a benzophenone (B1666685) imine of a glycine ester, serves as a key substrate in catalytic asymmetric Mannich reactions. These reactions are fundamental for the synthesis of optically active α,β-diamino acid derivatives, which are significant building blocks in medicinal chemistry. acs.orgnih.gov In these reactions, the glycine ester imine reacts with another imine in the presence of a chiral catalyst, leading to the formation of a new carbon-carbon bond with high control over stereochemistry. acs.orgnih.gov

Research has shown that chiral copper(I) complexes are particularly effective catalysts for these transformations. acs.orgnih.gov Specifically, copper(I) complexes with phosphino-oxazoline (P,N)-ligands have demonstrated high efficacy. nih.gov Among these, ligands derived from (1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene have yielded the best results in terms of diastereo- and enantioselectivity. acs.orgnih.gov

The reaction involves the benzophenone imine of the glycine ester reacting with an N-protected imine in a diastereoselective manner. acs.orgnih.gov A proposed mechanism suggests the formation of a tetrahedral chiral-copper(I)-imino glycine alkyl ester intermediate. nih.gov In this intermediate, the chiral ligand shields one face of the benzophenone imine glycine ester, directing the approach of the other imine to the opposite face, thus controlling the stereochemical outcome of the reaction. nih.gov

The size of the ester group on the glycine derivative has been found to influence the reaction's stereoselectivity. An increase in the steric bulk of the ester group (e.g., from methyl to ethyl to tert-butyl) leads to an increase in the diastereomeric ratio. acs.org Conversely, a slight decrease in the enantiomeric excess is observed with increasing size of the ester group. acs.org These reactions have been successfully applied to various N-protected-C-aryl and C-alkyl imines, consistently producing the Mannich adducts with excellent optical purity. acs.orgnih.gov

Table 1: Effect of Ester Group Size on Asymmetric Mannich Reaction

Entry Ester Group (R) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Methyl 85:15 96
2 Ethyl 90:10 95
3 tert-Butyl 92:8 93

Data adapted from studies on the reaction of benzophenone imine glycine alkyl esters with N-tosyl-C-phenyl imine catalyzed by a chiral copper(I) complex. acs.org

Aldol (B89426) Reactions and β-Hydroxy-α-amino Ester Synthesis

This compound is a valuable precursor for the synthesis of β-hydroxy-α-amino esters through aldol reactions. researchgate.net These products are important structural motifs found in a variety of biologically active natural products and pharmaceutical agents. researchgate.net The direct catalytic asymmetric aldol reaction of glycine Schiff bases, such as this compound, with aldehydes is a highly efficient, one-step method for constructing the 1,2-aminoalcohol framework, creating two adjacent stereocenters simultaneously. researchgate.netresearchgate.net

This transformation involves the reaction of the enolate of the glycine Schiff base with an aldehyde. researchgate.net The reaction can be catalyzed by various systems to achieve high diastereoselectivity and enantioselectivity. researchgate.netnih.gov The direct aldol reaction is considered highly atom-economical as it forms the C-C bond and sets the stereochemistry in a single step. researchgate.net

Different catalytic systems have been explored for this reaction. For instance, the use of phase-transfer catalysis has been reported, although initial studies showed low diastereoselectivities and negligible enantiomeric excesses. nih.gov More advanced catalytic systems, such as those involving zinc-ProPhenol catalysts, have shown better results, particularly for α-substituted aldehydes. nih.gov Brønsted base catalysis has also been successfully employed, with the use of a benzophenone-derived imine of glycine o-nitroanilide as the pronucleophile, where the o-nitroanilide group acts as a hydrogen-bonding platform to control reactivity and diastereoselectivity. nih.govacs.org

The structure of the glycine Schiff base plays a critical role in the efficiency and selectivity of the aldol reaction. researchgate.net Electron-withdrawing substituents on the aromatic rings of the benzophenone imine can increase the acidity of the α-proton, which facilitates enolization and can lead to improved reaction kinetics and stereoselectivity. researchgate.net

Table 2: Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases

Catalyst System Aldehyde Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
Zinc-ProPhenol Isobutyraldehyde >95:5 (syn) 98
Brønsted Base Benzaldehyde 98:2 (syn) 99

Illustrative data from various studies on asymmetric aldol reactions of glycine Schiff bases. researchgate.netnih.gov

Other Derivatization Strategies

Beyond Mannich and aldol reactions, this compound is a versatile starting material for various other derivatization strategies, primarily for the synthesis of natural and unnatural amino acids. researchgate.netiu.edu

One of the most common derivatization methods is alkylation . The benzophenone imine of the glycine ester can be readily deprotonated to form a nucleophilic glycine equivalent, which can then be reacted with various electrophiles, such as alkyl halides. iu.edu Phase-transfer catalysis (PTC) is a widely used method for these alkylation reactions. researchgate.netiu.edu Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be employed to achieve enantioselective alkylation, producing enantioenriched α-amino acids. researchgate.netiu.edu The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields and selectivities. iu.edu

Michael addition is another important reaction involving this compound. The nucleophilic glycine equivalent can participate in conjugate addition reactions with α,β-unsaturated compounds. nih.gov For instance, the reaction with chiral Michael acceptors allows for the synthesis of β-substituted glutamic and pyroglutamic acids with high chemical yield and optical purity. nih.gov The use of o-aminoacetophenone- and -benzophenone-derived Ni(II) complexes of glycine has been shown to be particularly effective in these reactions, offering superior reactivity compared to the conventional Schiff base. nih.gov

Furthermore, this glycine derivative can be used in reactions with organoboranes and other organometallic reagents . iu.edu These reactions provide alternative routes to α-substituted and α,α-disubstituted amino acids. The versatility of the benzophenone imine group allows for a wide range of transformations, making it a cornerstone in the asymmetric synthesis of complex amino acid derivatives. researchgate.netiu.edu

Table 3: Overview of Derivatization Strategies

Reaction Type Electrophile/Reaction Partner Key Features Product Class
Alkylation (PTC) Alkyl halides Enantioselective with chiral catalysts α-Amino acids
Michael Addition α,β-Unsaturated compounds High diastereoselectivity β-Substituted glutamic acids
Reaction with Organometallics Organoboranes Alternative to classical alkylation α-Substituted amino acids

Applications in Asymmetric Synthesis of Chiral Amino Acid Derivatives

Enantioselective Synthesis of α-Amino Acids

A predominant method for the enantioselective synthesis of α-amino acids using glycine (B1666218) Schiff bases like the butyl or tert-butyl ester is through phase-transfer catalysis (PTC). iu.eduorganic-chemistry.org This technique is advantageous as it allows for reactions to occur under biphasic conditions (e.g., organic solvent and aqueous base) with high efficiency. organic-chemistry.org The process involves deprotonation of the glycine imine at the interface of the two phases, followed by the formation of an ion pair between the enolate and a chiral quaternary ammonium (B1175870) salt catalyst. This chiral, lipophilic ion pair then migrates into the organic phase where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the electrophile to attack one face of the enolate preferentially, resulting in an enantiomerically enriched product.

Catalysts derived from Cinchona alkaloids are particularly effective in this transformation. iu.edu Research has shown that the structure of both the catalyst and the imine's ester group can influence the reaction's yield and enantioselectivity. While much of the foundational work has utilized the tert-butyl ester, the butyl ester functions as an excellent and synthetically versatile alternative.

The following table presents data from the alkylation of various glycine imine esters with benzyl (B1604629) bromide, illustrating the high yields and enantiomeric excesses (ee) that can be achieved using different chiral phase-transfer catalysts.

Table 1: Enantioselective Alkylation of Glycine Imine Esters (Ph₂C=N-CH₂CO₂R) with Benzyl Bromide Data sourced from studies on phase-transfer catalysis.

Ester Group (R)CatalystYield (%)Enantiomeric Excess (ee %)
tert-ButylCinchonidine-derived9591
Benzhydryl (CHPh₂)Cinchonidine-derived9691
Benzyl (CH₂Ph)Cinchonidine-derived9090
EthylCinchonidine-derived9192

Access to Unnatural Amino Acid Analogues

The flexibility of the asymmetric alkylation methodology allows for the synthesis of a vast array of unnatural amino acid analogues by simply varying the electrophile used in the reaction. This capability is crucial for medicinal chemistry and drug design, where unnatural amino acids are incorporated into peptides to enhance stability, confer specific conformations, or improve biological activity.

The synthesis of phenylalanine and its derivatives is a direct application of the enantioselective alkylation described previously. Using an appropriately substituted benzyl halide as the electrophile, a variety of substituted phenylalanine derivatives can be accessed in high yield and enantiopurity. For example, the reaction of Butyl 2-((diphenylmethylene)amino)acetate with benzyl bromide under chiral phase-transfer conditions directly yields the protected precursor to phenylalanine. This approach can be extended to synthesize derivatives with substitutions on the phenyl ring, which are important components of various therapeutic agents.

The synthesis of selenohomocysteine derivatives using the direct alkylation of this compound is not prominently documented in the reviewed scientific literature. Alternative methods are typically employed for the synthesis of selenium-containing amino acids.

Cyclopropane-constrained amino acids are valuable building blocks that impart conformational rigidity to peptides. While direct alkylation with a cyclopropyl (B3062369) halide can be challenging, this compound can be used to generate these structures through alternative pathways. One such method involves a Michael addition-initiated ring-closure reaction.

In this approach, the lithium enolate of a glycine Schiff base (such as N-diphenylmethylideneglycinate) is reacted with a specifically designed Michael acceptor, such as an enantiomerically pure N-acyl oxazolidinone bearing a bromodifluorocrotonoyl group. researchgate.net This reaction proceeds in a highly diastereoselective manner to form a trans-disubstituted gem-difluorocyclopropane derivative, which is then readily converted into the desired cyclopropane-constrained amino acid. researchgate.net

Strategic Intermediacy in Complex Molecule Construction

Beyond its direct use in synthesizing amino acids, this compound serves as a key strategic intermediate in the total synthesis of more complex, biologically active molecules. Its ability to introduce a stereodefined α-amino acid core early in a synthetic route is a powerful tool for building intricate molecular architectures.

Arginase is a metalloenzyme that plays a role in various diseases, making its inhibitors important therapeutic targets. nih.gov A potent class of arginase inhibitors is based on α-amino acids with a terminal boronic acid group, such as (S)-2-amino-6-boronohexanoic acid (ABH). nih.govnih.gov

The asymmetric synthesis of the backbone of ABH and its derivatives can be efficiently achieved using the alkylation of a glycine benzophenone (B1666685) imine. The key step involves the enantioselective alkylation of this compound with a four-carbon electrophile containing a protected boronic acid precursor or a group that can be converted to it, such as a halide or alkene. For instance, alkylation with 4-bromobut-1-ene introduces the required carbon chain. Subsequent hydroboration of the terminal alkene and oxidation would yield the boronic acid moiety. After the key alkylation step, the diphenylmethylene and butyl ester protecting groups are removed to furnish the final arginase inhibitor. This strategy allows for the creation of the crucial (S)-stereocenter at the α-carbon with high fidelity, demonstrating the compound's value as a strategic intermediate. nih.gov

Precursors for HCV NS5A Inhibitors

One of the most critical applications of this compound is in the synthesis of antiviral drugs, particularly inhibitors of the HCV NS5A protein. These inhibitors are a cornerstone of modern direct-acting antiviral (DAA) regimens for the treatment of chronic hepatitis C. Many of these complex drug molecules contain unique, non-natural amino acid derivatives as key structural components.

Detailed research has demonstrated the utility of glycine imine analogs, such as this compound, in constructing these specialized amino acid building blocks. For instance, the synthesis of the core structure of several HCV NS5A inhibitors involves the creation of substituted proline analogs.

A key synthetic strategy involves the asymmetric alkylation of a glycine imine Schiff base. In this process, this compound can be deprotonated to form a nucleophilic enolate, which then reacts with an appropriate electrophile. The use of a chiral phase-transfer catalyst ensures that this addition occurs stereoselectively, leading to the desired enantiomer of the amino acid derivative.

For example, the synthesis of a key intermediate for the potent NS5A inhibitor Ledipasvir involves the creation of a 4-substituted proline scaffold. nih.gov This is achieved through a one-pot double allylic alkylation of a glycine imine in the presence of a cinchonidine-derived catalyst under phase-transfer conditions. nih.gov This reaction establishes the crucial stereochemistry required for the drug's activity. While the specific glycine imine may vary in different patented syntheses, the fundamental chemistry highlights the importance of compounds like this compound in accessing these complex chiral building blocks.

The resulting chiral amino acid derivative, after deprotection of the amine and carboxylic acid groups, is then incorporated into the larger molecular framework of the HCV NS5A inhibitor through a series of subsequent reactions.

Table 1: Research Findings on Asymmetric Synthesis using Glycine Imine Analogs

Catalyst/MethodApplicationAchieved StereoselectivityReference
Chinchonidine-derived phase-transfer catalystSynthesis of 4-methyleneproline (B1208900) scaffold for LedipasvirEnantioselective nih.gov
Chiral quaternary ammonium phase-transfer catalystsAsymmetric alkylation of glycine imines for α-amino acidsHigh enantiomeric excess researchgate.net
Nickel(II) complexes of glycine-derived Schiff basesAsymmetric phase-transfer catalyzed alkylation90-98.5% ee nih.gov

Catalytic Systems and Ligand Development in Conjunction with Butyl 2 Diphenylmethylene Amino Acetate

Evaluation of Chiral Phase-Transfer Catalysts

The efficacy of a chiral phase-transfer catalyst in the asymmetric alkylation of Butyl 2-((diphenylmethylene)amino)acetate is determined by its ability to form a tight, well-defined chiral ion pair with the glycine (B1666218) enolate, thereby directing the approach of the incoming electrophile to one face of the nucleophile. beilstein-journals.org This process has been extensively studied using various classes of chiral catalysts, most notably those derived from natural products and those based on synthetic, axially chiral scaffolds.

Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are the most extensively studied and successfully applied catalysts for the asymmetric alkylation of glycine imine esters. austinpublishinggroup.com These catalysts are readily available from the chiral pool and can be synthetically modified to fine-tune their steric and electronic properties. The development of these catalysts has progressed through several "generations," each offering improved enantioselectivity. austinpublishinggroup.com

First-Generation Catalysts : These are typically N-benzyl derivatives of cinchonine (B1669041) or cinchonidine. While pioneering, they generally provide moderate enantiomeric excesses (ee). For instance, N-benzylcinchonidinium bromide can catalyze the benzylation of N-(diphenylmethylene)glycine tert-butyl ester with good yield but modest ee.

Second-Generation Catalysts : O-alkylation of the first-generation catalysts, for example with an allyl group, led to improved stereochemical control.

Third-Generation Catalysts : A significant breakthrough was achieved with the introduction of a bulky N-arylmethyl group, such as 9-anthracenylmethyl, by Corey and Lygo. capes.gov.br This modification creates a more rigid and sterically hindered environment, effectively shielding one face of the enolate and leading to substantially higher enantioselectivities, often exceeding 90% ee. nih.govresearchgate.net

Further enhancements have been realized through the development of dimeric Cinchona alkaloid catalysts, where two alkaloid units are linked by a spacer. These dimeric catalysts can offer superior enantioselectivity, achieving up to 99% ee in certain alkylations. researchgate.net The choice of alkaloid (cinchonine vs. cinchonidine) typically dictates the absolute configuration of the resulting α-amino acid product, providing access to both (R)- and (S)-enantiomers.

The table below summarizes the performance of various Cinchona alkaloid-derived catalysts in the asymmetric benzylation of this compound.

Catalyst TypeCatalystBaseSolventTemp (°C)Yield (%)ee (%)
1st Gen. N-Benzylcinchonidinium chloride50% aq. KOHCH₂Cl₂256566
3rd Gen. N-(9-Anthracenylmethyl)cinchonidinium chlorideCsOH·H₂OCH₂Cl₂/Toluene-788698
Dimeric α,α′-Bis[O(9)-allylcinchonidinium]-m-xylene dibromide50% aq. KOHToluene08599

This table is a representation of typical results compiled from multiple sources and is for illustrative purposes.

While Cinchona-based catalysts are highly effective, significant research has focused on developing purely synthetic catalysts to broaden the scope and improve performance. Among the most successful are C₂-symmetric chiral quaternary ammonium salts developed by Maruoka and others. sigmaaldrich.comresearchgate.net These catalysts are often derived from axially chiral 1,1′-bi-2-naphthol (BINOL) and feature a unique N-spiro structure. acs.org

These catalysts create a well-defined, rigid chiral environment that is highly effective for the asymmetric alkylation of glycine imines. acs.org The steric and electronic properties of the catalyst can be systematically modified by changing the substituents on the binaphthyl rings. For example, catalysts bearing bulky aromatic groups at the 3,3'-positions of one of the binaphthyl units have demonstrated exceptional reactivity and enantioselectivity in the alkylation of the benzophenone (B1666685) Schiff base of glycine tert-butyl ester, achieving high yields and ee values >95% for a wide range of alkyl halides under mild liquid-liquid phase-transfer conditions. acs.org These catalysts represent a powerful alternative to the Cinchona alkaloid systems and are particularly valuable for industrial-scale applications due to their synthetic accessibility and tunability. sigmaaldrich.com

Mechanistic Insights into Catalyst-Substrate Interactions

The stereochemical outcome of the phase-transfer catalyzed alkylation of this compound is dictated by the non-covalent interactions within the catalyst-enolate ion pair in the organic phase. According to the widely accepted model for Cinchona alkaloid-derived catalysts, the planar benzophenone imine-derived enolate is positioned relative to the catalyst's quaternary ammonium cation. austinpublishinggroup.com

The bulky substituent at the N-position (e.g., anthracenylmethyl in third-generation catalysts) and the inherent structure of the alkaloid scaffold work in concert to sterically block three of the four faces around the central nitrogen atom. austinpublishinggroup.com This leaves only one face open for the glycine enolate to approach and form a tight ion pair. Within this complex, the quinoline (B57606) ring of the catalyst is thought to engage in a π-π stacking interaction with one of the phenyl rings of the enolate, further rigidifying the transition state. This arrangement exposes only one of the enolate's two prochiral faces to the alkylating agent, leading to a highly enantioselective C-C bond formation. capes.gov.br

For C₂-symmetric spiro catalysts, the mechanism also relies on creating a rigid and well-defined chiral pocket. The two binaphthyl units form a chiral cavity that complexes the enolate. The substituents on the binaphthyl rings effectively shield one face of the enolate from the electrophile, ensuring high stereoselectivity. acs.org The C₂-symmetry simplifies the number of possible transition states, often leading to higher and more predictable enantioselectivity.

Development of New Asymmetric Catalysts for Imine Substrates

The quest for more efficient, selective, and versatile catalysts for the asymmetric functionalization of imine substrates like this compound is an active area of research. Beyond the evolution of Cinchona alkaloid and C₂-symmetric spiro catalysts, several other innovative approaches have emerged.

One strategy involves immobilizing catalysts on polymeric supports. Polymer-supported Cinchona alkaloid catalysts have been developed to simplify product purification and enable catalyst recovery and recycling, which is crucial for sustainable and cost-effective industrial processes.

Another area of development is the design of bifunctional catalysts. These catalysts possess both a phase-transfer unit (like a quaternary ammonium salt) and another functional group, such as a thiourea (B124793) or squaramide moiety. This second group can act as a hydrogen-bond donor to further activate the substrate or organize the transition state, often leading to enhanced reactivity and selectivity.

Furthermore, new classes of chiral cations are being explored for phase-transfer catalysis. Chiral phosphonium (B103445) salts and chiral (bis)guanidinium systems have shown promise in various asymmetric transformations, including the functionalization of prochiral nucleophiles. beilstein-journals.org These systems offer different steric and electronic properties compared to ammonium salts and continue to be developed for applications involving imine substrates. The overarching goal of this research is to create catalysts with lower loading requirements, broader substrate scope, higher turnover numbers, and improved operational simplicity for the synthesis of valuable chiral α-amino acids. acs.org

Advanced Analytical Techniques for Reaction Monitoring and Stereochemical Assessment

Spectroscopic Methodologies for Reaction Progress (e.g., NMR for yield/conversion)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from the reaction mixture. For the synthesis of Butyl 2-((diphenylmethylene)amino)acetate, which is typically formed from the condensation of a butyl glycinate (B8599266) salt and a benzophenone (B1666685) derivative, ¹H NMR spectroscopy can be employed to track the consumption of reactants and the formation of the product.

The conversion of the starting materials into the Schiff base product can be quantitatively assessed by integrating characteristic signals in the ¹H NMR spectrum. For instance, the methylene protons adjacent to the amino group in butyl glycinate exhibit a distinct chemical shift. Upon formation of the imine bond in this compound, these protons become adjacent to the imine nitrogen, resulting in a downfield shift. By comparing the integral of the reactant's methylene signal with that of the product's methylene signal, the percentage conversion can be calculated at any given time point. Similarly, the disappearance of the amino protons of the glycine (B1666218) ester and the appearance of the aromatic signals corresponding to the diphenylmethylene group provide further confirmation of reaction progress.

To determine the reaction yield, an internal standard with a known concentration and a distinct, non-overlapping signal in the NMR spectrum is added to the reaction mixture or a sample thereof. The yield of this compound can then be calculated by comparing the integral of a specific proton signal of the product with the integral of a known proton signal of the internal standard.

Table 1: Representative ¹H NMR Data for Monitoring the Synthesis of this compound
CompoundFunctional GroupCharacteristic ¹H NMR Signal (ppm, CDCl₃)Change Monitored
Butyl Glycinateα-CH₂ (adjacent to NH₂)~3.4Decrease in integral
Benzophenone ImineAromatic Protons~7.2-7.8Change in signal pattern
This compoundα-CH₂ (adjacent to N=C)~4.1-4.2Increase in integral
Aromatic Protons~7.2-7.8Appearance of specific product pattern

Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC)

In the context of asymmetric synthesis involving this compound, determining the stereochemical purity of the products is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for separating enantiomers and diastereomers, thereby allowing for the accurate determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).

For the analysis of chiral derivatives of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated on a silica support, are particularly effective for the separation of a wide range of chiral compounds, including amino acid derivatives. The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The determination of enantiomeric excess for a chiral product derived from this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system equipped with a chiral column. The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is carefully optimized to achieve baseline separation of the enantiomers. A UV detector is commonly used for detection, as the aromatic rings of the diphenylmethylene group provide strong chromophores. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Typical Chiral HPLC Method for the Determination of Enantiomeric Excess of a Chiral Derivative of this compound
ParameterCondition
Chiral Stationary PhaseDaicel Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel)
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2)~10.2 min

Future Directions and Emerging Research Avenues

Integration with Novel Synthetic Methodologies

The future application of Butyl 2-((diphenylmethylene)amino)acetate is intrinsically linked to its adoption in cutting-edge synthetic technologies. These methodologies aim to enhance reaction efficiency, safety, and scalability.

One promising area is the use of continuous-flow chemistry . The alkylation of glycine (B1666218) Schiff bases, a reaction class central to the utility of this compound, has been successfully adapted to flow systems. This transition from batch to flow processing allows for precise control over reaction parameters, leading to improved yields and selectivities. For instance, the synthesis of unnatural tryptophan derivatives has been achieved with high efficiency (84% yield, 99% de) and a remarkable throughput of 540 g h⁻¹ using a continuous-flow process. researchgate.net This demonstrates the potential for large-scale, automated synthesis of complex amino acids using this Schiff base.

Electrochemical synthesis represents another frontier. By leveraging electrochemical activation, new types of transformations that are challenging under traditional conditions become feasible. beilstein-journals.org Research into the electrochemical behavior of Ni(II)–Schiff base complexes of glycine has shown that these methods can facilitate stereoselective hydroxyalkylation, affording serine derivatives in quantitative yield and high diastereoselectivity (83% de). beilstein-journals.org This approach not only offers a new modality for C-C bond formation but also aligns with greener synthesis principles by minimizing the use of chemical oxidants and reductants.

Furthermore, the development of photoredox catalysis opens up novel reaction pathways for glycine imines. These methods, which utilize light to drive chemical reactions, can enable the installation of various functional groups under mild conditions. While specific applications with the butyl ester are emerging, the broader class of glycine Schiff bases has been shown to participate in photoredox-catalyzed reactions, suggesting a fertile ground for future exploration with this compound.

Potential for Green Chemistry Applications

The principles of green chemistry are increasingly influencing the design of synthetic routes. This compound is well-positioned to be a key player in this paradigm shift, primarily through advancements in catalysis and reaction media.

A significant area of development is the use of recyclable catalysts . The asymmetric alkylation of this compound is often carried out using phase-transfer catalysis (PTC). Innovations in this area have led to the development of polymer-bound or otherwise immobilized chiral catalysts. These heterogeneous catalysts can be easily recovered and reused over multiple cycles without a significant loss of activity, thereby reducing waste and cost.

Moreover, the exploration of solvent-free reaction conditions is a key aspect of green chemistry. The asymmetric alkylation of glycine Schiff bases has been successfully performed in a ball mill, a mechanochemical technique that obviates the need for bulk solvents. researchgate.net These solvent-free methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to faster reaction times and simplified purification procedures.

Broadening the Scope of Asymmetric Transformations

While the asymmetric alkylation of this compound is well-established, ongoing research is significantly broadening the scope of its applications in asymmetric synthesis. This expansion allows for the creation of a more diverse array of chiral building blocks.

Michael additions of the enolate derived from this compound to various Michael acceptors provide access to a wide range of glutamic acid analogs and other γ-functionalized amino acids. These reactions, often catalyzed by chiral phase-transfer catalysts, proceed with high stereoselectivity.

Aldol (B89426) reactions with aldehydes represent another important extension of this chemistry, leading to the synthesis of β-hydroxy-α-amino acids. These motifs are prevalent in numerous natural products and pharmaceuticals. The development of highly diastereo- and enantioselective direct asymmetric aldol reactions of glycine Schiff bases has been a significant advancement in this area. nih.gov For example, using chiral quaternary ammonium (B1175870) salts as catalysts, syn-β-hydroxy-α-amino esters can be obtained with excellent stereocontrol. nih.gov

The use of this compound in Mannich reactions provides a direct route to α,β-diamino acids. Catalyzed by chiral metal complexes, such as those of copper(I), the Schiff base reacts with imines to afford the desired products with high diastereo- and enantioselectivity. acs.org This methodology is crucial for the synthesis of peptides and peptidomimetics containing vicinal diamine functionalities.

Furthermore, cycloaddition reactions are emerging as a powerful tool for constructing complex cyclic amino acids. For instance, silver-catalyzed [3 + 3] dipolar cycloaddition of glycine imines with trifluorodiazoethane provides access to highly functionalized trifluoromethyl-substituted triazines and pyridines. acs.org These reactions demonstrate the versatility of the glycine Schiff base as a synthon for heterocyclic chemistry.

Finally, this substrate is also instrumental in the synthesis of sterically demanding α,α-disubstituted α-amino acids . Through sequential alkylation reactions, two different substituents can be introduced at the α-position, leading to the formation of quaternary stereocenters. acs.org

Below is a table summarizing the diverse asymmetric transformations involving this compound and related glycine Schiff bases, highlighting the achievable levels of stereocontrol.

Reaction TypeCatalyst/MethodProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)
AlkylationPhase-Transfer Catalysisα-Amino Acids-up to 99% ee
Aldol ReactionChiral Quaternary Ammonium Saltsβ-Hydroxy-α-amino AcidsHigh syn-selectivityHigh ee
Mannich ReactionChiral Copper(I) Complexesα,β-Diamino AcidsHighHigh ee
Michael AdditionPhase-Transfer Catalysisγ-Functionalized Amino AcidsHighHigh ee
[3+3] CycloadditionSilver CatalysisHeterocyclic Amino Acid DerivativesHigh-
DialkylationNi(II) Complexα,α-Disubstituted α-Amino Acids-High ee

Q & A

Q. What are the recommended methods for synthesizing Butyl 2-((diphenylmethylene)amino)acetate, and how can purity be optimized?

Synthesis typically involves condensation reactions between diphenylmethylenamine derivatives and butyl haloacetates. A common approach includes:

  • Stepwise protection : Using tert-butyl groups to protect reactive amine intermediates, followed by coupling with acetates under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Recrystallization from ethanol or diethyl ether yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ 1.2–1.4 ppm for tert-butyl protons) .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key properties include:

PropertyValue/DescriptionMethod
Melting Point111–115°CDifferential Scanning Calorimetry (DSC)
Boiling Point377.5°C at 760 mmHgDynamic Vapor Pressure Analysis
SolubilityInsoluble in water; soluble in DMSO, THFShake-flask method
Stability assessments should include TGA (thermal degradation above 200°C) and UV-Vis monitoring under varying pH .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep at –20°C in amber vials under argon to prevent hydrolysis of the imine bond .
  • Safety : Use gloves and fume hoods due to irritant properties (H315, H319). Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

  • Kinetic Studies : Monitor intermediates via time-resolved FTIR or LC-MS. For example, track the imine group’s reactivity (C=N stretch at ~1650 cm⁻¹) under catalytic hydrogenation .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states in nucleophilic acyl substitutions .

Q. How do structural modifications (e.g., tert-butyl vs. ethyl esters) impact the compound’s reactivity or biological activity?

Comparative studies show:

  • Steric Effects : tert-butyl groups reduce hydrolysis rates by 40% compared to ethyl esters due to increased steric hindrance .
  • Bioactivity : Methyl derivatives exhibit lower cytotoxicity (IC₅₀ > 100 µM in HeLa cells) vs. butyl analogs (IC₅₀ ~50 µM), suggesting ester chain length influences membrane permeability .

Q. What experimental designs are suitable for analyzing environmental degradation pathways of this compound?

Adopt a tiered approach:

Lab-Scale Hydrolysis : Expose to UV light (254 nm) in aqueous buffers (pH 3–9) and quantify degradation products via GC-MS .

Microcosm Studies : Simulate soil ecosystems to assess microbial breakdown (e.g., using ¹⁴C-labeled compound) and track metabolites .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

  • Controlled Replicates : Repeat experiments with standardized O₂ concentrations (e.g., 5–21% v/v) and chelators (EDTA) to rule out metal-catalyzed oxidation .
  • Advanced Analytics : Use EPR spectroscopy to detect radical intermediates, which may explain variability in oxidative degradation rates .

Methodological Resources

  • Analytical Protocols : Refer to Aldrich® Market Select guides for UHPLC parameters and column selection .
  • Theoretical Frameworks : Link studies to reaction mechanism theories (e.g., Curtin-Hammett principle) or environmental fate models (Fugacity Model Level III) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.